![molecular formula C35H46N4O6 B1197173 4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1197173.png)
4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-135158 is a synthetic organic compound known for its role as a selective cholecystokinin type B receptor antagonist. It has a molecular formula of C42H61N5O11 and a molecular weight of 811.96 g/mol . This compound is primarily used in scientific research to study the cholecystokinin type B receptor, which is involved in various physiological processes, including anxiety and pain perception .
Métodos De Preparación
The synthesis of PD-135158 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the bicyclo[2.2.1]heptane moiety. The final steps involve the coupling of these intermediates under specific reaction conditions to yield PD-135158 .
the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
PD-135158 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
PD-135158 has several scientific research applications, including:
Chemistry: It is used to study the cholecystokinin type B receptor and its role in various chemical processes.
Biology: The compound is employed in research to understand the physiological and pathological roles of the cholecystokinin type B receptor in the central nervous system.
Medicine: PD-135158 is investigated for its potential therapeutic effects in treating anxiety disorders and other neurological conditions.
Industry: While its industrial applications are limited, PD-135158 is used in the development of new drugs targeting the cholecystokinin type B receptor
Mecanismo De Acción
PD-135158 exerts its effects by selectively binding to and antagonizing the cholecystokinin type B receptor. This receptor is involved in various signaling pathways that regulate anxiety, pain perception, and other physiological processes. By blocking the receptor, PD-135158 can modulate these pathways, leading to its anxiolytic and potential antipsychotic effects .
Comparación Con Compuestos Similares
PD-135158 is unique in its high selectivity and potency as a cholecystokinin type B receptor antagonist. Similar compounds include:
L-365,260: Another selective cholecystokinin type B receptor antagonist with similar anxiolytic properties.
CI-988: A cholecystokinin type B receptor antagonist known for its potential therapeutic effects in treating anxiety and schizophrenia.
PD-135158 stands out due to its high affinity for the cholecystokinin type B receptor and its minimal off-target effects, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C35H46N4O6 |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H46N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,23-24,27-28,36H,14-21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t23?,24-,27-,28?,34+,35+/m0/s1 |
Clave InChI |
VVGZQXYPBDZOLL-KROHXGCPSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1(C)C)CC2OC(=O)N[C@](C)(CC3CNC4=CC=CC=C34)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O |
SMILES canónico |
CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3CNC4=CC=CC=C34)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C |
Sinónimos |
4((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((1.7.7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino-4-oxobutanoate N-methyl-D-glucamine CAM 1028 CAM-1028 PD 135158 PD-135158 PD135158 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1197090.png)
![1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione](/img/structure/B1197091.png)
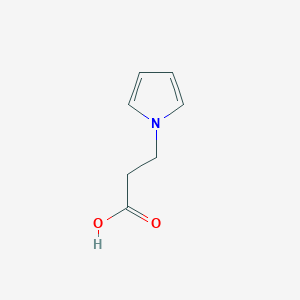
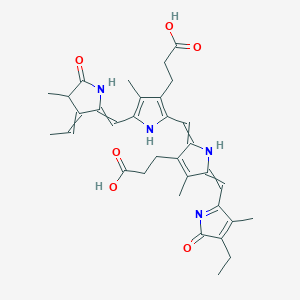

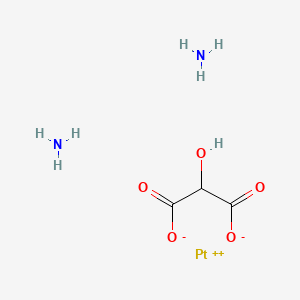
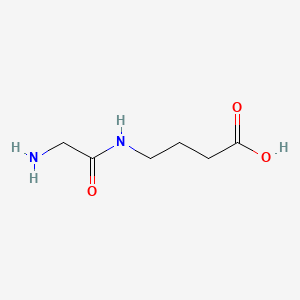



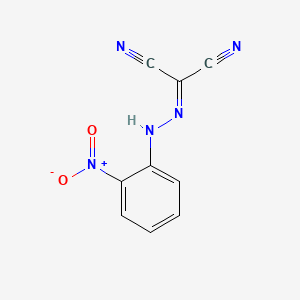
![Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy-](/img/structure/B1197110.png)

